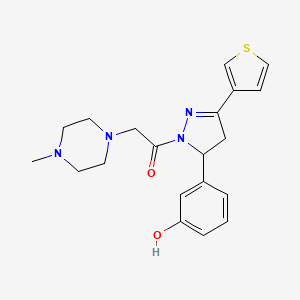
1-(5-(3-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(3-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis This compound is a part of a broader class of compounds explored for their synthetic routes and structural characterization. For instance, studies on 1,5-diaryl-1H-pyrazol-3-oxy derivatives, which are structurally related to the mentioned compound, have demonstrated their synthesis through a series of reactions including addition-cyclization, oxidation, substitution, hydrolysis, and condensation. The structural confirmation of these compounds has been achieved through NMR, IR, and X-ray diffraction analysis, highlighting their potential for detailed chemical and structural studies (Liu et al., 2012).
Antibacterial and Antiviral Activities Research into the biological activities of compounds structurally similar to "1-(5-(3-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone" has identified several with noteworthy antibacterial and antiviral properties. For example, novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized for their antibacterial activities, demonstrating the potential for such compounds in developing new antimicrobial agents (Landage et al., 2019). Similarly, pyrazoline derivatives have been explored for their antibacterial activities against various pathogens, indicating a broad spectrum of potential antimicrobial applications (Chavhan et al., 2012).
Anticancer Activity The exploration of sulfur-containing heterocyclic compounds, which share functional groups with the mentioned compound, has shown that such molecules possess selective antiproliferative activity against cancer cells. Studies have found that hydroxyl-containing benzo[b]thiophene analogs exhibit promising anticancer properties, suggesting the potential for the development of new chemotherapeutic agents (Haridevamuthu et al., 2023).
Anti-inflammatory Activity Compounds in the same class as "this compound" have also been investigated for their anti-inflammatory properties. Novel pyrazole derivatives of gallic acid have shown good anti-inflammatory activity, demonstrating the potential for these compounds in the treatment of inflammatory conditions (Arunkumar et al., 2009).
properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-22-6-8-23(9-7-22)13-20(26)24-19(15-3-2-4-17(25)11-15)12-18(21-24)16-5-10-27-14-16/h2-5,10-11,14,19,25H,6-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLWCABDGBBOEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CSC=C3)C4=CC(=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2414113.png)
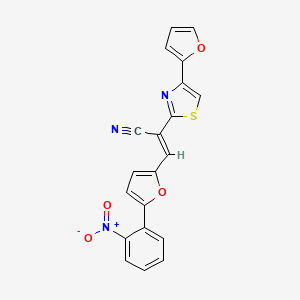
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2414118.png)
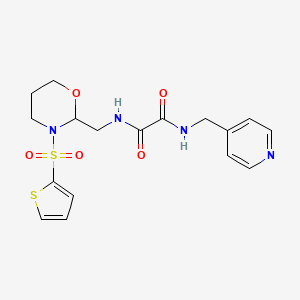
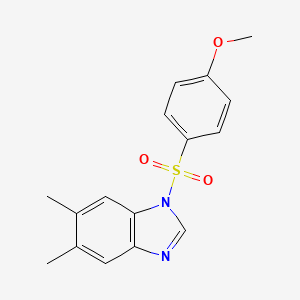
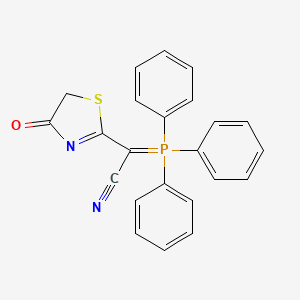
![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)
![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)
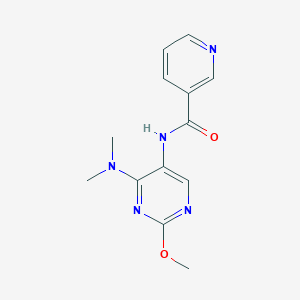
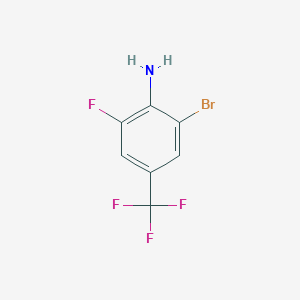

![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)